molecular formula C11H16ClNO2 B15294585 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride

Cat. No.: B15294585
M. Wt: 232.72 g/mol
InChI Key: QSEQMDJEMZTQSW-MUTAZJQDSA-N
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Description

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) applications . Its deuterium atoms are incorporated into non-labile positions (likely the methyl group of the methamphetamine backbone), ensuring stability during sample preparation and analysis. The compound’s CAS number is 1246820-07-4, and it is structurally characterized by a methylenedioxy (-O-CH₂-O-) group at the 2,3 positions of the phenyl ring, distinguishing it from the more common 3,4-methylenedioxy analogs like MDMA (3,4-methylenedioxymethamphetamine) .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

232.72 g/mol

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)6-9-4-3-5-10-11(9)14-7-13-10;/h3-5,8,12H,6-7H2,1-2H3;1H/i2D3;

InChI Key

QSEQMDJEMZTQSW-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=C2C(=CC=C1)OCO2.Cl

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)NC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Methylenedioxy Ring Structure

The 2,3-methylenedioxy moiety distinguishes this compound from its more common 3,4-substituted analogs. The synthesis begins with resorcinol (1,3-dihydroxybenzene) as the precursor, which undergoes methylenation using methylene chloride in the presence of a base such as potassium carbonate. This reaction forms 2,3-methylenedioxybenzene, a critical intermediate.

Key Reaction Parameters

  • Temperature : 80–100°C
  • Solvent : Dimethylformamide (DMF) or acetone
  • Catalyst : Anhydrous potassium carbonate
  • Yield : 65–75%

The methylenedioxy ring’s positional isomerism necessitates strict control over reaction conditions to avoid unintended 3,4-substitution, which is thermodynamically favored. Purification via fractional distillation or column chromatography ensures the isolation of the 2,3-isomer.

Formation of the Ketone Intermediate

The ketone intermediate is synthesized via a Henry reaction between 2,3-methylenedioxybenzene and nitroethane. This step produces a β-nitrostyrene derivative, which is subsequently reduced to the corresponding ketone.

Synthetic Pathway

  • Nitrostyrene Formation :
    • React 2,3-methylenedioxybenzene with nitroethane in acetic anhydride.
    • Catalyst: Ammonium acetate
    • Yield: 50–60%
  • Reduction to Ketone :
    • Use hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.
    • Alternative: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Comparative Reduction Methods

Method Catalyst Solvent Yield (%) Reference
Catalytic Hydrogenation Pd/C (5%) Ethanol 70
Chemical Reduction LiAlH4 Diethyl ether 65

Reductive Amination with Deuterated Methylamine

Deuterium incorporation occurs during reductive amination, where the ketone intermediate reacts with deuterated methylamine (CD₃NH₂). Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, selectively forming the secondary amine while preserving isotopic integrity.

Reaction Conditions

  • Molar Ratio : Ketone : CD₃NH₂ : NaBH₃CN = 1 : 2 : 1.2
  • Solvent : Methanol or ethanol
  • Temperature : 25–30°C
  • Reaction Time : 12–24 hours

Isotopic Purity Considerations

  • Use of deuterated methylamine (≥98% isotopic purity) minimizes protium contamination.
  • Post-reaction quenching with dilute HCl ensures protonation of unreacted amine, facilitating purification.

Purification and Crystallization

The freebase form of 2,3-MDMA-d3 is purified via vacuum distillation (40–50°C at 0.1 mmHg) to remove residual solvents and byproducts. Conversion to the hydrochloride salt involves bubbling hydrogen chloride gas through an anhydrous ether solution of the freebase.

Crystallization Parameters

  • Solvent System : Ethanol/diethyl ether (1:3 v/v)
  • Temperature : −20°C
  • Yield : 80–85%

Hydrate Forms
The hydrochloride salt may crystallize as a monohydrate or trihydrate, depending on solvent polarity and cooling rates.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) validate isotopic purity and structural integrity. Deuterium incorporation is confirmed by a mass shift of 3 Da compared to the non-deuterated analog.

GC-MS Parameters

Parameter Specification Reference
Column RTX-50 (30 m × 0.25 mm)
Ionization Mode Electron Impact (EI)
Key Fragments (m/z) 77, 121, 135, 168

Isotopic Purity Assessment

  • LC-MS/MS : MRM transitions monitor m/z 168 → 121 (2,3-MDMA-d3) and m/z 165 → 118 (non-deuterated).
  • Acceptance Criterion : ≥99% deuterium enrichment.

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing deuterated reagent costs and waste management. Key strategies include:

  • Batch Recycling : Recovering unreacted CD₃NH₂ via distillation.
  • Catalyst Regeneration : Pd/C catalysts are filtered and reactivated for reuse.

Cost-Benefit Analysis

Factor Laboratory Scale Industrial Scale
CD₃NH₂ Consumption 2.5 g per 10 g product 25 kg per 100 kg product
Yield Optimization 70% 85%

Challenges and Optimization Strategies

Deuterium Scrambling
Excessive heating during distillation may cause deuterium loss. Mitigation involves:

  • Low-Temperature Distillation : <50°C under high vacuum.
  • Inert Atmosphere : Nitrogen or argon blanket during amine handling.

Byproduct Formation

  • N-Methylation Side Products : Controlled pH (8–9) during reductive amination minimizes over-alkylation.

Chemical Reactions Analysis

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is similar to that of its non-labeled counterpart. It acts as a releasing agent for serotonin, norepinephrine, and dopamine by inhibiting their reuptake and promoting their release into the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, resulting in enhanced mood, empathy, and sensory perception . The compound also interacts with the serotonin 5-HT1 and 5-HT2 receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, pharmacological, and analytical differences between 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride and related compounds:

Compound Name Structural Features Applications Pharmacological Activity Analytical Utility
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride • Methylenedioxy group at 2,3 positions
• Deuterated methyl group (CD₃)
Internal standard for detecting non-deuterated analogs in biological samples Non-psychoactive due to deuterium substitution; metabolic stability enhances reliability Enables precise quantification via distinct mass spectral signatures
MDMA-d3 Hydrochloride • Methylenedioxy group at 3,4 positions
• Deuterated methyl group (CD₃)
Internal standard for MDMA analysis Similar metabolic stability; deuterium reduces interference in pharmacokinetic studies Used to validate MDMA quantification in forensic and clinical settings
Methylone-d3 Hydrochloride • Beta-keto group (cathinone backbone)
• Deuterated methyl group (CD₃)
Internal standard for methylone (β-keto-MDMA) analysis Acts as a serotonin-norepinephrine-dopamine releasing agent (non-deuterated form) Critical for differentiating methylone from MDMA in seized drug analyses
2,3-Methylenedioxy Methamphetamine Hydrochloride (non-deuterated) • Methylenedioxy group at 2,3 positions
• Non-deuterated methyl group (CH₃)
Research on positional isomerism in amphetamines Hypothesized to interact with monoamine transporters (serotonin, dopamine) Limited analytical use due to lack of isotopic distinction

Key Findings:

Positional Isomerism : The 2,3-methylenedioxy substitution in 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride contrasts with the 3,4 configuration in MDMA-d2. This structural difference likely alters receptor binding affinity and metabolic pathways, as the 3,4 orientation in MDMA enhances serotonin receptor interactions .

Deuterium Substitution: Deuterated analogs like 2,3-Methylenedioxy Methamphetamine-d3 exhibit reduced metabolic rates compared to non-deuterated versions, as deuterium forms stronger carbon-deuterium bonds. This property minimizes isotopic interference in mass spectrometry, ensuring accurate quantification of target analytes .

Functional Group Variations: Methylone-d3 contains a beta-keto group, making it a cathinone derivative. This structural distinction results in different pharmacokinetic profiles compared to methamphetamine-based compounds, including increased polarity and altered reuptake inhibition mechanisms .

Analytical and Pharmacological Implications

  • Internal Standards: Deuterated compounds like 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride are indispensable in forensic toxicology for distinguishing synthetic cathinones and amphetamines in complex matrices (e.g., urine, blood) .
  • Regulatory Use : Compounds like Paroxetine Hydrochloride (), which share methylenedioxy motifs, highlight the broader therapeutic and analytical relevance of this functional group in neuropharmacology .

Biological Activity

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is a deuterated analog of methylenedioxy methamphetamine (MDMA), a compound known for its psychoactive effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride exerts its effects primarily through the modulation of monoamine neurotransmitters in the central nervous system (CNS). The compound enhances the release and inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. Key mechanisms include:

  • Release of Monoamines : The compound promotes the release of neurotransmitters from their storage vesicles into the synaptic cleft.
  • Inhibition of Reuptake : It blocks the transporters responsible for reabsorbing neurotransmitters, prolonging their action in the synaptic space.
  • Monoamine Oxidase Inhibition : Similar to other amphetamines, it inhibits monoamine oxidase activity, further increasing neurotransmitter levels .

Pharmacological Effects

The pharmacological profile of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is closely related to that of MDMA. Its effects can be categorized as follows:

  • Stimulant Effects : Increased energy, alertness, and psychomotor activity.
  • Entactogenic Effects : Enhanced feelings of empathy and emotional connection with others.
  • Psychedelic Effects : Minor alterations in sensory perception and mood.

Table 1: Summary of Pharmacological Effects

Effect TypeDescription
StimulantIncreased energy and alertness
EntactogenicEnhanced empathy and emotional connection
PsychedelicAltered sensory perception

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity and implications of compounds like 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride:

  • Neuropsychiatric Complications : A case study involving chronic MDMA use revealed severe psychotic symptoms exacerbated by the drug. This underscores the potential risks associated with its use, particularly in vulnerable populations .
  • Behavioral Sensitization : Research on methamphetamine has shown that repeated exposure can lead to long-term changes in dopaminergic and glutamatergic synapses in the nucleus accumbens. These changes are associated with behavioral sensitization, which may also apply to its deuterated analog .
  • DNA Damage : Studies indicate that MDMA can cause oxidative stress and DNA damage in brain tissue. This finding is critical for understanding the long-term effects of compounds related to 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride .

Safety and Toxicology

The safety profile of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is still under investigation. However, known adverse effects associated with similar compounds include:

  • Cardiovascular Risks : Increased heart rate and blood pressure.
  • Neurological Effects : Potential for neurotoxicity and cognitive deficits.
  • Psychiatric Risks : Risk of developing substance use disorders or exacerbating pre-existing mental health conditions.

Q & A

Q. What analytical techniques are recommended for quantifying 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Stable isotope-labeled analogs like this compound serve as internal standards to correct for matrix effects and ionization efficiency variations. Method validation should include selectivity, linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .

Q. How is isotopic purity validated for 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride?

Isotopic purity (e.g., 98 atom% deuterium) is determined via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). HRMS confirms the mass shift (Δm/z = +3) from the non-deuterated form, while NMR identifies deuterium incorporation at specific positions (e.g., methylenedioxy or methyl groups). Cross-validation with elemental analysis ensures no isotopic dilution during synthesis .

Q. What are the critical parameters for synthesizing deuterated analogs like 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride?

Key steps include:

  • Deuterium source : Use of deuterated reagents (e.g., D₂O, CD₃OD) in exchange reactions.
  • Reaction monitoring : Tracking deuterium incorporation via intermediate MS analysis.
  • Purification : Chromatographic separation (e.g., HPLC) to isolate the deuterated product from non-labeled byproducts.
    Post-synthesis, residual protonated impurities must be <2% to meet analytical standards .

Advanced Research Questions

Q. How should researchers address discrepancies in deuterium retention during metabolic stability studies?

Deuterium loss (via metabolic exchange or enzymatic cleavage) can skew pharmacokinetic data. Mitigation strategies include:

  • Comparative assays : Parallel studies with non-deuterated and deuterated forms to quantify loss rates.
  • Stable positions : Prioritize deuteration at non-labile sites (e.g., aromatic methylenedioxy groups).
  • Data correction : Apply correction factors based on in vitro deuteration stability assays .

Q. What experimental design considerations are critical for using this compound as an internal standard in forensic toxicology?

  • Matrix matching : Use human plasma or urine spiked with the deuterated standard to mimic real samples.
  • Cross-reactivity testing : Verify no interference from common metabolites (e.g., MDMA or MDA).
  • Long-term stability : Validate storage conditions (−20°C in acetonitrile) to prevent degradation over 6–12 months .

Q. How can researchers resolve signal suppression/enhancement in LC-MS/MS due to co-eluting substances?

  • Chromatographic optimization : Adjust gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate the analyte from matrix interferences.
  • Ion suppression studies : Use post-column infusion to identify and mitigate suppression zones.
  • Alternative ionization modes : Switch between ESI+ and APCI+ if ionization efficiency varies .

Q. What methodologies are used to assess the photostability of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride in solution?

  • Forced degradation studies : Expose solutions to UV light (e.g., 254 nm for 24 hrs) and monitor degradation via LC-MS.
  • Protective measures : Use amber vials and antioxidant additives (e.g., 0.1% BHT) to reduce radical-mediated decomposition.
  • Kinetic modeling : Calculate degradation rate constants (k) under varying light intensities .

Methodological Challenges and Solutions

Q. How to validate the absence of residual solvents in synthesized batches?

  • Headspace GC-MS : Quantify solvents like acetonitrile or methanol (ICH Q3C limits: 410 ppm for acetonitrile).
  • Sample preparation : Use static headspace extraction at 80°C for 30 mins to ensure volatile recovery.
  • Calibration curves : Prepare standards in the same solvent system as the analyte .

Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency?

  • Process controls : Standardize reaction time, temperature, and deuterium source purity.
  • Quality checks : Implement in-process NMR/MS checks at critical synthesis steps.
  • Statistical tools : Use multivariate analysis (e.g., PCA) to identify variability sources .

Data Interpretation and Contradictions

Q. How to resolve conflicting results between immunoassays and LC-MS/MS for this compound?

Immunoassays may cross-react with structurally similar metabolites. Confirmatory steps:

  • Cross-validation : Reanalyze samples using a validated LC-MS/MS method.
  • Metabolite profiling : Identify interference sources (e.g., hydroxylated or glucuronidated metabolites).
  • Antibody specificity testing : Use knockout matrices (e.g., enzyme-digested samples) .

Q. Why might deuterium incorporation rates differ between synthetic batches?

Variations in reaction kinetics (e.g., incomplete exchange at labile protons) or contamination with non-deuterated precursors. Solutions:

  • Isotopic tracer studies : Use ¹H/²H NMR to map deuteration sites.
  • Synthetic route optimization : Replace exchange reactions with direct deuterium insertion (e.g., catalytic deuteration) .

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